REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[C:10]([N:14]2[CH2:22][CH2:21][C:16]3([NH:20][CH2:19][CH2:18][CH2:17]3)[CH2:15]2)[CH:11]=[N:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.[C:25](=O)(O)[O-].[Na+]>C(O)=O>[CH3:25][N:20]1[C:16]2([CH2:21][CH2:22][N:14]([C:10]3[CH:11]=[N:12][CH:13]=[C:8]([O:1][C:2]4[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=4)[CH:9]=3)[CH2:15]2)[CH2:17][CH2:18][CH2:19]1 |f:2.3|
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=NC1)N1CC2(CCCN2)CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 8 h
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to afford a thick brown viscous liquid
|
Type
|
DISTILLATION
|
Details
|
This was distilled
|
Type
|
CUSTOM
|
Details
|
a Kugelrohr apparatus (2 mm, 180° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCCC12CN(CC2)C=2C=NC=C(C2)OC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |